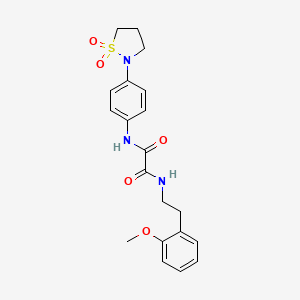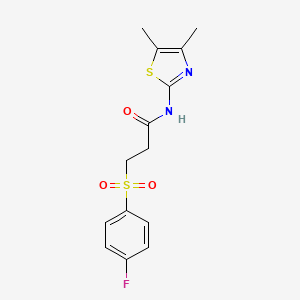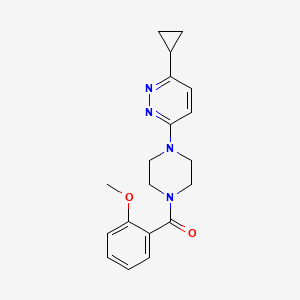
N-(4-fluorophenethyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenethyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide, also known as FMTB, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. FMTB is a benzamide derivative that has demonstrated promising results in various studies related to neuroscience and pharmacology.
科学的研究の応用
Alzheimer's Disease Research
- The compound 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was used in PET imaging to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. Significant decreases in receptor densities were observed in both hippocampi and raphe nuclei of these patients (Kepe et al., 2006).
HIV Research
- In the context of HIV-1 attachment inhibitors, 4-Fluoro- and 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione were characterized as potent inhibitors that interfere with the viral gp120 interaction with the host cell receptor CD4. The study highlighted the significance of the piperazine ring in the pharmacophore for inhibiting HIV-1 attachment (Wang et al., 2009).
Structural Analysis
- Crystal structure analysis of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative emphasized the role of strong and weak hydrogen bonds in the compounds' structures. This study provided insights into variations in the crystal packing of these compounds (Dey et al., 2021).
Tumor Imaging
- Fluorine-containing benzamide analogs were synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status in solid tumors. Compounds with moderate to high affinity for sigma-2 receptors were studied, demonstrating significant tumor uptake and potential as imaging agents (Tu et al., 2007).
Antimicrobial Research
- New 5-arylidene derivatives bearing a fluorine atom in the benzoyl group showed promising antimicrobial activity against various bacteria and fungi. The presence of the fluorine atom was essential for enhancing the antimicrobial properties of these compounds (Desai et al., 2013).
特性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-13-26-19(23-14)12-25-18-8-4-16(5-9-18)20(24)22-11-10-15-2-6-17(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVLPKQGBAYPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

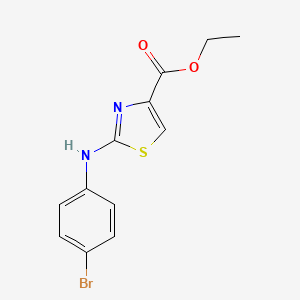
![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2431938.png)
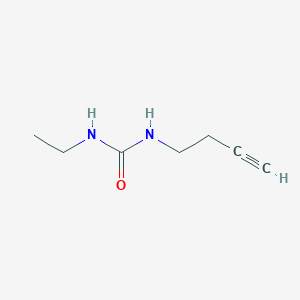
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)
![3-(5-Methyl-1H-[1,2,4]triazol-3-yl)pyridine](/img/structure/B2431941.png)
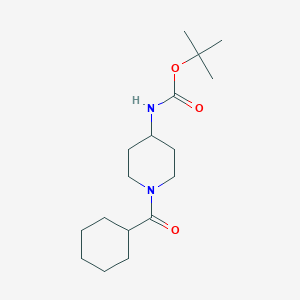

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2431946.png)
![2-(2-pyrrolidin-1-ylpyridin-4-yl)-N-[2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2431947.png)


